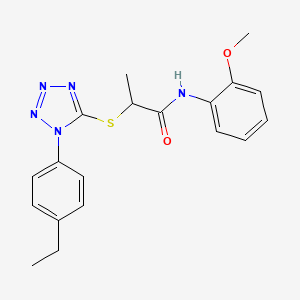

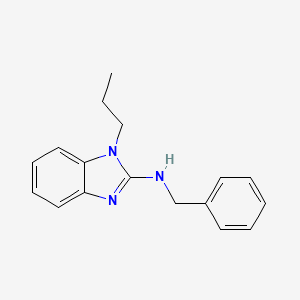

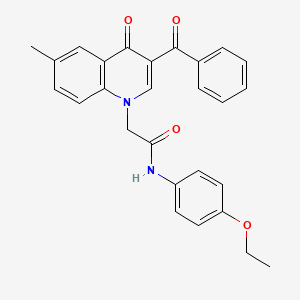

![molecular formula C17H17NO4 B3015583 2-[(3-Methoxybenzoyl)amino]-3-phenylpropanoic acid CAS No. 1007920-78-6](/img/structure/B3015583.png)

2-[(3-Methoxybenzoyl)amino]-3-phenylpropanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-[(3-Methoxybenzoyl)amino]-3-phenylpropanoic acid is a chemical compound . It is also known as N-3-methoxybenzoylglycine . The molecular formula of this compound is C10H11NO4 .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, the chlorination of vanillic acid has been carried out by refluxing with thionyl chloride to produce 4-hydroxy-3-methoxybenzoyl chloride. This chloride was further treated with substituted amines in the presence of a base to produce corresponding amides .Applications De Recherche Scientifique

Crystal and Molecular Structures

The study of crystal and molecular structures of 1,3,4-oxadiazol-2(3H)-thiones derived from 2-[(3-Methoxybenzoyl)amino]-3-phenylpropanoic acid shows variations in molecular packing arrangements due to the shape of the molecules. This research provides insight into the solid-state molecular packing arrangement of such compounds (Khan, Ibrar, & Simpson, 2014).

Chiral Discrimination in Complexation

Research on complexation involving similar compounds, like (RS)-2-phenylpropanoic acids, highlights the chiral discrimination capabilities in chemical reactions, useful in understanding molecular interactions in pharmaceuticals and other applications (Brown et al., 1993).

Fluorescence Derivatization

The development of fluorescent derivatization reagents, related to 2-[(3-Methoxybenzoyl)amino]-3-phenylpropanoic acid, offers advancements in chromatography, especially in fluorescence detection techniques, enhancing the capabilities in analytical chemistry (Tsuruta & Kohashi, 1987).

Lanthanoid Complexation

Studies on the complexation of lanthanoid(III) with substituted benzoic and phenylacetic acids, including compounds similar to 2-[(3-Methoxybenzoyl)amino]-3-phenylpropanoic acid, contribute to the understanding of metal-ion coordination chemistry, relevant in fields like material science and medicinal chemistry (Hasegawa et al., 1989).

Synthesis of Oligodeoxyribonucleotide

The use of 3-methoxy-4-phenoxybenzoyl group, related to the compound , for amino protection in the synthesis of oligodeoxyribonucleotide, shows its application in genetic research and biotechnology, advancing the techniques in nucleic acid synthesis (Mishra & Misra, 1986).

Bioactive Phenyl Ether Derivatives

Research on phenyl ether derivatives, similar to 2-[(3-Methoxybenzoyl)amino]-3-phenylpropanoic acid, from marine-derived fungi, contributes to the discovery of new compounds with potential therapeutic applications, especially in antioxidant and antimicrobial activities (Xu et al., 2017).

Enantioselective Synthesis

The enantioselective synthesis of 2-substituted 3-aminopropanoic acid derivatives, which includes analogues of aromatic amino acids, demonstrates the potential of these compounds in designing specific pharmaceutical agents and in understanding stereochemistry in organic synthesis (Arvanitis et al., 1998).

Carboxypeptidase A Inhibition

Studies on the inhibition of carboxypeptidase A by substrate analogues, including compounds structurally related to 2-[(3-Methoxybenzoyl)amino]-3-phenylpropanoic acid, contribute to understanding enzyme mechanisms and developing enzyme inhibitors for therapeutic purposes (Galardy & Kortylewicz, 1984).

Propriétés

IUPAC Name |

2-[(3-methoxybenzoyl)amino]-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4/c1-22-14-9-5-8-13(11-14)16(19)18-15(17(20)21)10-12-6-3-2-4-7-12/h2-9,11,15H,10H2,1H3,(H,18,19)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSGSEPUHFILJJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3-Methoxybenzoyl)amino]-3-phenylpropanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

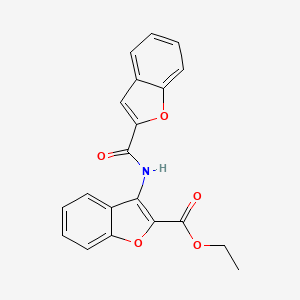

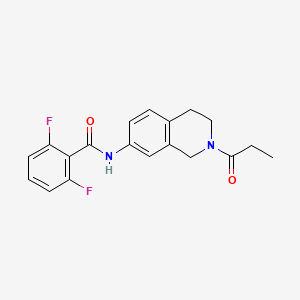

![3,6-dichloro-N-[2-(1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]pyridine-2-carboxamide](/img/structure/B3015500.png)

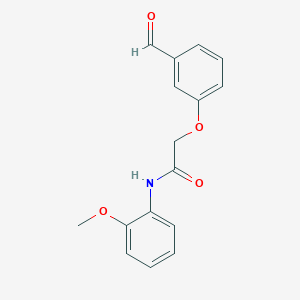

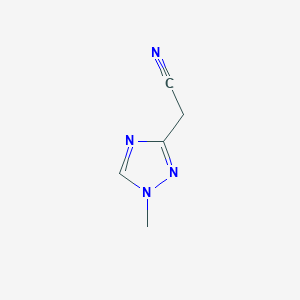

![6-(butylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B3015508.png)

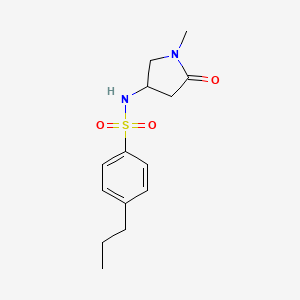

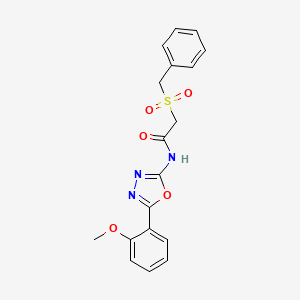

![2-{Benzyl[(4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B3015513.png)

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(pyridin-4-yl)acetamide](/img/structure/B3015516.png)

![1-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-2-(2-chlorophenyl)ethanone](/img/structure/B3015523.png)